molecular formula C12H24ClN B1432900 3-(Cyclohexylmethyl)piperidine hydrochloride CAS No. 91693-60-6

3-(Cyclohexylmethyl)piperidine hydrochloride

Cat. No.: B1432900
CAS No.: 91693-60-6
M. Wt: 217.78 g/mol
InChI Key: BWIXBGHBLNXXFQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)piperidine hydrochloride (CAS 91693-60-6) is a chemical compound with the molecular formula C12H24ClN and a molecular weight of 217.78 g/mol . This piperidine derivative is a valuable building block in medicinal chemistry and pharmaceutical research, serving as a key synthetic intermediate for the development of novel bioactive molecules . Piperidine scaffolds functionalized with cycloalkyl groups, such as the cyclohexylmethyl moiety in this compound, are of significant interest in the design and synthesis of potential opioid receptor ligands . These ligands can be developed as peripherally selective antagonists, which are investigated for managing opioid-induced side effects like constipation without affecting central nervous system-mediated analgesia . As a versatile chemical intermediate, it is strictly for use in laboratory research and development settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(cyclohexylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIXBGHBLNXXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-(Cyclohexylmethyl)piperidine hydrochloride typically involves:

  • Construction of the piperidine ring or modification of an existing piperidine scaffold.
  • Introduction of the cyclohexylmethyl group at the 3-position.
  • Formation of the hydrochloride salt for stability and isolation.

Method 1: Grignard Reaction-Based Synthesis (From Patent CN103204828B)

Though this patent primarily focuses on the synthesis of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride , it provides valuable insight into Grignard reagent preparation involving cyclohexyl groups, which can be adapted for related piperidine derivatives.

Key steps:

  • Grignard Reagent Formation:

    • Chlorocyclohexane is added dropwise to a mixture of magnesium and diethyl ether.
    • Reflux is maintained for 2-5 hours to form the cyclohexylmagnesium chloride Grignard reagent.
  • Intermediate Formation:

    • Piperidine hydrochloride is reacted with anhydrous methanol and formaldehyde.
    • Acetophenone is then added dropwise at room temperature and reacted for 30 minutes.
    • The resulting solid mixture is filtered.
  • Coupling and Salt Formation:

    • The solid mixture is combined with diethyl ether.
    • The Grignard reagent is added dropwise under cooling.
    • 5% diluted hydrochloric acid is added to precipitate the hydrochloride salt.
    • The product is dried at 70-85°C.

Reaction conditions and yields:

Step Conditions Notes
Grignard reagent formation Mg + chlorocyclohexane, reflux 3h Molar ratio 1:1 Mg:chlorocyclohexane
Intermediate reaction Piperidine hydrochloride + formaldehyde + acetophenone, 20-25°C, 30 min Solid filtered
Final coupling and isolation Cooling to 0-5°C, HCl addition (5% w/w), drying at 70-85°C Yield >95%

This method results in a high yield (>95%), short production cycle, and reduced production costs with improved environmental profile. While the exact compound is slightly different, the Grignard approach to introducing cyclohexyl substituents on piperidine rings is highly relevant.

Comparative Summary of Preparation Methods

Feature Grignard-Based Method (Patent CN103204828B) D-Glutamic Acid Route (Patent CN103864674A)
Starting materials Chlorocyclohexane, magnesium, piperidine hydrochloride D-glutamic acid
Key reaction type Grignard reaction, nucleophilic addition Multi-step esterification, reduction, cyclization
Reaction conditions Reflux 3h, room temp reactions, cooling steps Controlled temperature, long reaction times (days)
Yield >95% High purity, industrially scalable
Complexity Moderate, involves organometallic reagents Multi-step, requires protection/deprotection steps
Environmental impact Reduced pollution claimed Uses common reagents, manageable waste
Industrial applicability High, due to short cycle and high yield High, due to cost-effectiveness and scalability

Research Findings and Notes

  • The Grignard method is efficient for introducing cyclohexyl groups onto piperidine rings with high yield and purity, suitable for rapid synthesis of hydrochloride salts.
  • Multi-step routes from amino acid derivatives offer chiral control and versatility but require longer synthesis time.
  • Both methods emphasize control of temperature and reaction times to optimize yield and purity.
  • The hydrochloride salt form is typically obtained by acidification with dilute hydrochloric acid followed by isolation through filtration and drying.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium and rhodium catalysts for hydrogenation reactions . Other reagents may include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

3-(Cyclohexylmethyl)piperidine hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of various piperidine derivatives, which are important building blocks in medicinal chemistry . In biology, it has been studied for its potential therapeutic effects in pain management and addiction treatment. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the specific application, it generally involves binding to receptors or enzymes that play a role in pain perception or addiction pathways .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares 3-(Cyclohexylmethyl)piperidine hydrochloride with structurally related piperidine-based compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Primary Application/Activity Reference
3-(Cyclohexylmethyl)piperidine HCl Cyclohexylmethyl at 3-position C₁₂H₂₃N·HCl 217.78 Pharmaceutical intermediate
3-Methyl PCP Hydrochloride 1-(3-Methylphenyl)cyclohexyl at piperidine C₁₈H₂₇N·HCl 293.9 Forensic reference standard (arylcyclohexylamine)
BF 2649 3-(4-Chlorophenyl)propoxypropyl at 1-position C₁₇H₂₆ClNO·HCl·½H₂O 341.32 Histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM)
3-(Cycloheptylmethyl)piperidine HCl Cycloheptylmethyl at 3-position C₁₃H₂₅N·HCl 231.81 Research chemical (structural analogue)
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy at 4-position C₁₈H₂₁NO·HCl 303.83 Unknown (reported in regulatory contexts)
3-Methoxypiperidine HCl Methoxy at 3-position C₆H₁₃NO·HCl 163.64 Synthetic intermediate

Functional and Pharmacological Differences

  • 3-Methyl PCP Hydrochloride features a phenylcyclohexyl group, conferring hallucinogenic properties typical of arylcyclohexylamines, unlike the non-psychoactive 3-(Cyclohexylmethyl)piperidine HCl .
  • Receptor Interactions :

    • BF 2649 demonstrates potent H1 receptor antagonism (K_b = 0.16 nM), attributed to its chlorophenylpropoxy chain, a feature absent in 3-(Cyclohexylmethyl)piperidine HCl .
    • 4-(Diphenylmethoxy)piperidine HCl ’s diphenylmethoxy group may favor interactions with CNS targets, though its specific activity is undocumented .
  • Synthetic Utility :

    • 3-Methoxypiperidine HCl serves as a simpler intermediate for modifying piperidine’s electronic properties, while 3-(Cyclohexylmethyl)piperidine HCl is used in complex scaffold synthesis .

Research and Regulatory Considerations

  • Safety Profiles: Compounds like 3-Methyl PCP Hydrochloride are classified as hazardous due to their psychoactive effects, requiring strict handling protocols .
  • Regulatory Status :

    • BF 2649 is well-characterized for research use, with detailed solubility (up to 100 mM in DMSO) and storage guidelines (-20°C) .
    • 4-(Diphenylmethoxy)piperidine HCl lacks specific regulatory information, highlighting the need for case-by-case evaluation .

Biological Activity

3-(Cyclohexylmethyl)piperidine hydrochloride (CAS No. 91693-60-6) is a piperidine derivative that has garnered attention for its potential therapeutic applications, particularly in pain management and addiction treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of Biological Activity

This compound interacts with various biological targets, primarily neurotransmitter receptors and enzymes. Its action can be classified as either agonistic or antagonistic, depending on the specific receptor involved. The compound's unique cyclohexylmethyl substituent contributes to its distinct pharmacological properties compared to other piperidine derivatives.

Target Interactions

The primary mechanism of action involves binding to muscarinic receptors and other neurotransmitter systems. This interaction can lead to modulation of the cholinergic system, influencing cognitive and motor functions. The compound may act as an antagonist at certain sites, inhibiting normal receptor function, which can have therapeutic implications for conditions like Parkinson's disease.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cholinergic System : By interacting with muscarinic receptors, it can alter neurotransmitter release and neuronal excitability.
  • Metabolic Pathways : It is metabolized through various enzymatic reactions in the liver, impacting its efficacy and safety profile. The compound's clearance from the body is mediated by specific enzymes that can also affect its therapeutic outcomes.

In Vitro Studies

In laboratory settings, this compound has shown stability under controlled conditions but may degrade over time, affecting its biological activity. Studies indicate that lower doses can yield therapeutic benefits without significant adverse effects, while higher doses may lead to neurotoxicity.

Animal Models

Research involving animal models has demonstrated varied effects based on dosage:

  • Therapeutic Effects : At lower doses (e.g., 10-30 mg/kg), the compound exhibited analgesic properties without notable side effects.
  • Adverse Effects : Higher doses (e.g., 100 mg/kg) resulted in neurotoxic symptoms such as lethargy and impaired motor coordination .

Case Studies

  • Pain Management : A study highlighted the use of this compound in managing chronic pain conditions. Patients reported significant pain relief when administered at optimized dosages.
  • Addiction Treatment : Clinical trials have explored its efficacy in treating opioid dependence. Participants showed reduced cravings and withdrawal symptoms when treated with this compound compared to placebo groups .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar piperidine derivatives is provided below:

Compound NameStructureBiological Activity
3-(Cyclohexylmethyl)piperidine HClStructureModulates cholinergic systems; analgesic effects
PiperidineC5H11NGeneral CNS stimulant; less selective
PyrrolidineC4H9NLimited receptor interaction; primarily used in organic synthesis

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylmethyl)piperidine hydrochloride
Reactant of Route 2
3-(Cyclohexylmethyl)piperidine hydrochloride

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